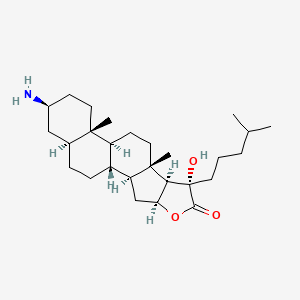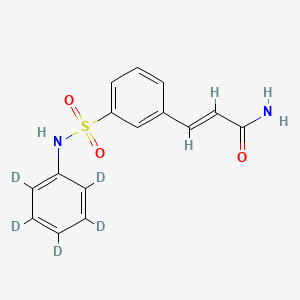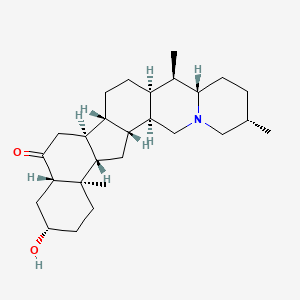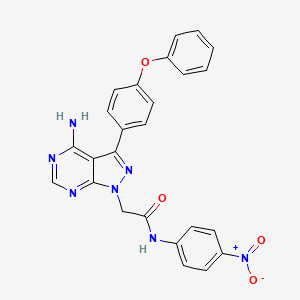
Btk-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Btk-IN-9 is a compound that acts as an inhibitor of Bruton’s tyrosine kinase (BTK). Bruton’s tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells and macrophages. Inhibiting Bruton’s tyrosine kinase has therapeutic potential in treating B-cell malignancies and autoimmune diseases .
Vorbereitungsmethoden
The synthesis of Btk-IN-9 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic routes and reaction conditions for this compound are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Btk-IN-9 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Btk-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and its effects on various signaling pathways.
Biology: Employed in research to understand the role of Bruton’s tyrosine kinase in immune cell function and development.
Medicine: Investigated for its potential therapeutic effects in treating B-cell malignancies, autoimmune diseases, and other conditions involving abnormal Bruton’s tyrosine kinase activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Bruton’s tyrosine kinase .
Wirkmechanismus
Btk-IN-9 exerts its effects by covalently binding to the cysteine residue at position 481 in the adenosine triphosphate binding site of Bruton’s tyrosine kinase. This irreversible inhibition prevents the kinase from transmitting signals necessary for the proliferation and survival of B cells. The molecular targets and pathways involved include the B-cell receptor signaling pathway, the phosphoinositide 3-kinase pathway, and the nuclear factor kappa B pathway .
Vergleich Mit ähnlichen Verbindungen
Btk-IN-9 is compared with other similar compounds, such as:
Ibrutinib: The first covalent inhibitor of Bruton’s tyrosine kinase used in the treatment of B-cell cancers.
Zanubrutinib: Another covalent inhibitor with improved selectivity and safety profile.
Acalabrutinib: A second-generation Bruton’s tyrosine kinase inhibitor with fewer off-target effects.
The uniqueness of this compound lies in its specific binding affinity and selectivity for Bruton’s tyrosine kinase, making it a valuable tool for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C25H19N7O4 |
|---|---|
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
2-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C25H19N7O4/c26-24-22-23(16-6-12-20(13-7-16)36-19-4-2-1-3-5-19)30-31(25(22)28-15-27-24)14-21(33)29-17-8-10-18(11-9-17)32(34)35/h1-13,15H,14H2,(H,29,33)(H2,26,27,28) |
InChI-Schlüssel |
VLPWPOWMTKZZQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)CC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


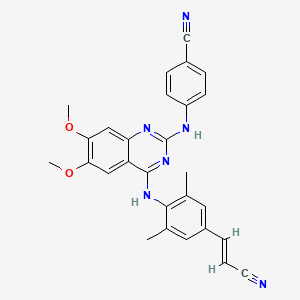
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416135.png)
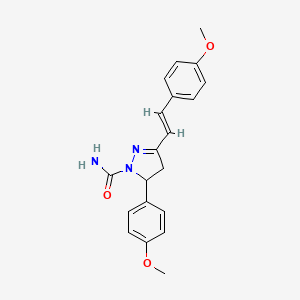
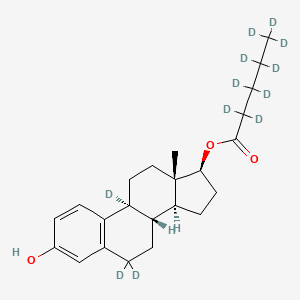
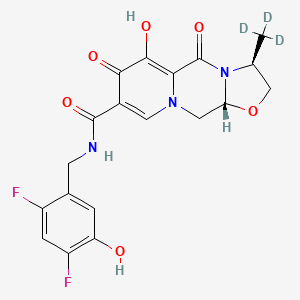

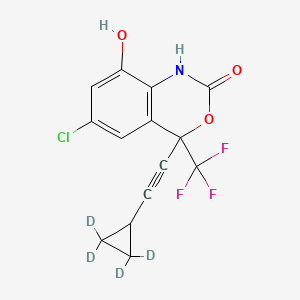
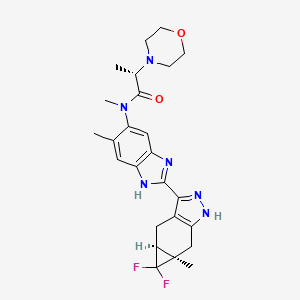
![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)

